(5E)-5-[(1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-YL)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-YL)methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an imidazolidine-2,4-dione core with a pyrrole ring and a chlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-YL)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the pyrrole ring and the chlorophenyl group through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-YL)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can
Properties
IUPAC Name |
(5E)-5-[[1-[4-[(2-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)18-7-9-19(10-8-18)30-13-16-5-3-4-6-20(16)24/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFTWZSRWBWYHR-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)C=C4C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)/C=C/4\C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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